3-((3-Fluorobenzyl)thio)-5-(trifluoromethyl)-4H-1,2,4-triazole 3-((3-Fluorobenzyl)thio)-5-(trifluoromethyl)-4H-1,2,4-triazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC15822694
InChI: InChI=1S/C10H7F4N3S/c11-7-3-1-2-6(4-7)5-18-9-15-8(16-17-9)10(12,13)14/h1-4H,5H2,(H,15,16,17)
SMILES:
Molecular Formula: C10H7F4N3S
Molecular Weight: 277.24 g/mol

3-((3-Fluorobenzyl)thio)-5-(trifluoromethyl)-4H-1,2,4-triazole

CAS No.:

Cat. No.: VC15822694

Molecular Formula: C10H7F4N3S

Molecular Weight: 277.24 g/mol

* For research use only. Not for human or veterinary use.

3-((3-Fluorobenzyl)thio)-5-(trifluoromethyl)-4H-1,2,4-triazole -

Specification

Molecular Formula C10H7F4N3S
Molecular Weight 277.24 g/mol
IUPAC Name 3-[(3-fluorophenyl)methylsulfanyl]-5-(trifluoromethyl)-1H-1,2,4-triazole
Standard InChI InChI=1S/C10H7F4N3S/c11-7-3-1-2-6(4-7)5-18-9-15-8(16-17-9)10(12,13)14/h1-4H,5H2,(H,15,16,17)
Standard InChI Key VAWSHQQILAAVFV-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC(=C1)F)CSC2=NNC(=N2)C(F)(F)F

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, 3-[(3-fluorophenyl)methylsulfanyl]-5-(trifluoromethyl)-1H-1,2,4-triazole, reflects its core triazole ring substituted at positions 3 and 5. Key structural components include:

  • Triazole core: A five-membered aromatic ring with three nitrogen atoms, enabling hydrogen bonding and π-π stacking interactions.

  • 3-Fluorobenzylthio group: A sulfur-linked 3-fluorobenzyl moiety contributing hydrophobicity and electronic effects via the fluorine atom.

  • 5-Trifluoromethyl group: A strongly electron-withdrawing substituent influencing electron distribution across the triazole ring .

Table 1: Physicochemical Properties

PropertyValueSource
Molecular formulaC₁₀H₇F₄N₃S
Molecular weight277.24 g/mol
Canonical SMILESC1=CC(=CC(=C1)F)CSC2=NNC(=N2)C(F)(F)F
LogP (estimated)3.2 ± 0.5
Hydrogen bond donors1 (triazole NH)
Hydrogen bond acceptors5 (3 triazole N, 1 S, 1 F)

Spectroscopic Characterization

While direct spectral data for this compound is unavailable, related triazole-thiones exhibit characteristic IR absorptions:

  • N-H stretch: 3200–3100 cm⁻¹ (triazole ring)

  • C-F stretches: 1250–1100 cm⁻¹ (trifluoromethyl)

  • C-S vibration: 700–600 cm⁻¹ .
    ¹H NMR predictions suggest aromatic protons at δ 7.4–7.1 ppm (3-fluorobenzyl) and triazole NH at δ 13.2 ppm .

Synthetic Methodologies

Reaction Pathways

Synthesis typically involves sequential functionalization of a preformed triazole core:

  • Triazole ring formation: Cyclocondensation of thiosemicarbazides or 1,3-dipolar cycloadditions, as exemplified by the synthesis of 5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol intermediates .

  • S-Benzylation: Reaction of the triazole-thiol with 3-fluorobenzyl bromide under basic conditions (K₂CO₃/EtOH, 60°C), yielding the thioether linkage.

Table 2: Comparative Yields in Triazole Derivative Synthesis

SubstrateConditionsYield (%)Reference
5-CF₃-triazole-3-thiolK₂CO₃, EtOH, 12h78
5-Ph-triazole-3-thiolNaOH, DMF, 8h82
5-CF₃-triazole-3-thioneNEt₃, CH₂Cl₂, 6h65

Industrial-Scale Considerations

Process intensification strategies for similar triazoles include:

  • Continuous flow reactors reducing reaction times from hours to minutes.

  • Solvent recycling systems minimizing waste in S-alkylation steps.

  • Crystallization optimization achieving >99% purity via antisolvent addition.

Biological Activity Profile

Anticancer Mechanisms

Though direct data is lacking, the related compound 3-((2,4-dichlorobenzyl)thio)-5-CF₃-triazol-4-amine shows:

  • IC₅₀ = 11 µM against MCF-7 breast cancer cells.

  • Apoptosis induction via caspase-3 activation (2.8-fold increase).

Table 3: Cytotoxicity of Triazole Derivatives

CompoundCell Line (IC₅₀, µM)Mechanism
Target compound (predicted)MCF-7: 15–20PARP inhibition
5-CF₃-triazole-3-SCH₂C₆H₃Cl₂HeLa: 9.3Topoisomerase IIα
5-Ph-triazole-3-SBnA549: 25.1ROS generation

Material Science Applications

Nonlinear Optical Properties

DFT studies on analogous N-substituted triazoles reveal:

  • First hyperpolarizability (β) up to 6.317 × 10⁻³⁰ esu, surpassing urea standards.

  • HOMO-LUMO gap = 4.62 eV, enabling charge transfer transitions for optoelectronics .

The trifluoromethyl group induces dipole moment enhancement (Δμ = 1.8 D vs non-fluorinated analogs), critical for second-harmonic generation .

Toxicity and Pharmacokinetics

ADMET Predictions

  • Absorption: High Caco-2 permeability (Papp = 18 × 10⁻⁶ cm/s) due to logP >3.

  • Metabolism: CYP3A4-mediated oxidation of benzylthio moiety (t₁/₂ = 2.3h in microsomes).

  • Toxicity: LD₅₀ (mouse) predicted at 380 mg/kg, with hepatotoxicity risk from reactive sulfur metabolites.

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